molecular formula C14H14ClN3O B13088129 2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B13088129
M. Wt: 275.73 g/mol
InChI Key: AHZAGQPQFAEMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is characterized by the presence of a chlorophenoxy group attached to a tetrahydropyrido[4,3-d]pyrimidine core. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, which include 2-chlorophenol and 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.

    Formation of Chlorophenoxy Intermediate: 2-chlorophenol is reacted with a suitable alkylating agent to form the 2-chlorophenoxy intermediate.

    Cyclization: The chlorophenoxy intermediate is then subjected to cyclization with 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential anticancer, anti-inflammatory, and antimicrobial activities.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and targets.

    Chemical Biology: The compound serves as a tool for probing biological systems and elucidating mechanisms of action.

    Industrial Applications: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities .

Properties

Molecular Formula

C14H14ClN3O

Molecular Weight

275.73 g/mol

IUPAC Name

2-[(2-chlorophenoxy)methyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

InChI

InChI=1S/C14H14ClN3O/c15-11-3-1-2-4-13(11)19-9-14-17-8-10-7-16-6-5-12(10)18-14/h1-4,8,16H,5-7,9H2

InChI Key

AHZAGQPQFAEMSB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CN=C(N=C21)COC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.